molecular formula C15H8Cl2FN3O2 B6491362 N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]-3-fluorobenzamide CAS No. 891132-39-1

N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]-3-fluorobenzamide

Cat. No.: B6491362
CAS No.: 891132-39-1
M. Wt: 352.1 g/mol
InChI Key: AXKZUSVUHWDNGY-UHFFFAOYSA-N
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Description

N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]-3-fluorobenzamide is a 1,3,4-oxadiazole derivative characterized by a 2,5-dichlorophenyl substituent at position 5 of the oxadiazole ring and a 3-fluorobenzamide group at position 2. The compound’s design combines halogenated aromatic systems with the oxadiazole scaffold, which is commonly associated with bioactivity in medicinal and agrochemical contexts .

Properties

IUPAC Name

N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]-3-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H8Cl2FN3O2/c16-9-4-5-12(17)11(7-9)14-20-21-15(23-14)19-13(22)8-2-1-3-10(18)6-8/h1-7H,(H,19,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXKZUSVUHWDNGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)C(=O)NC2=NN=C(O2)C3=C(C=CC(=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H8Cl2FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Antidiabetic Properties

N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]-3-fluorobenzamide has been studied for its potential to inhibit α-glucosidase, an enzyme involved in carbohydrate metabolism. By slowing down carbohydrate breakdown, it may help manage postprandial blood sugar levels. This mechanism positions the compound as a candidate for developing new antidiabetic medications aimed at Type 2 diabetes management.

Antimicrobial Activity

Research indicates that compounds with similar oxadiazole structures exhibit antimicrobial properties. The presence of the 2,5-dichlorophenyl group may enhance this activity by affecting the compound's interaction with microbial cell membranes or metabolic pathways.

Anticancer Potential

The unique structural features of this compound suggest potential anticancer applications. Studies involving related oxadiazole derivatives have shown effectiveness against various cancer cell lines by inducing apoptosis and inhibiting proliferation .

Enzyme Inhibition Studies

The compound's ability to inhibit specific enzymes makes it valuable in biochemical research. For instance, its interaction with α-glucosidase can be quantitatively assessed to understand its inhibitory kinetics and mechanism of action.

Interaction with Biological Targets

Investigations into how this compound interacts with various proteins and enzymes can provide insights into metabolic pathways and cellular functions. These studies are crucial for elucidating the compound's biological effects and potential therapeutic applications.

Pharmacokinetics

Understanding the pharmacokinetic properties of this compound is essential for evaluating its suitability as a drug candidate. Research on similar compounds has shown that they generally exhibit favorable absorption and distribution characteristics with low toxicity profiles.

Dosage Effects in Animal Models

Animal studies have indicated that dosage variations significantly affect the efficacy and safety profile of this compound. Lower doses may enhance metabolic balance without adverse effects, while higher doses could lead to toxicity.

Summary of Research Findings

Application AreaFindings
Antidiabetic PropertiesInhibits α-glucosidase; potential for managing blood sugar levels
Antimicrobial ActivityExhibits antimicrobial properties; enhances interactions with microbial membranes
Anticancer PotentialInduces apoptosis in cancer cell lines; inhibits cell proliferation
Enzyme Inhibition StudiesQuantitative assessments reveal inhibition kinetics and mechanisms
PharmacokineticsFavorable absorption and distribution; low toxicity profile
Dosage EffectsVarying dosages affect efficacy and safety in animal models

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Physicochemical Properties

The following table compares key structural features and physicochemical properties of the target compound with its analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents (Oxadiazole Position 5 / Position 2) Melting Point (°C)
Target Compound C15H9Cl2FN3O2 (est.) ~354.1 2,5-dichlorophenyl / 3-fluorobenzamide Not reported
BI82232 () C12H11Cl2N3O2 300.14 2,5-dichlorophenyl / butanamide Not reported
OZE-III () C13H14ClN3O2 279.72 4-chlorophenyl / pentanamide Not reported
Compound 7c () C16H17N5O2S2 375.47 Thiazole-sulfanyl-propanamide 134–178
Key Observations:
  • Halogenation Effects : The 2,5-dichlorophenyl group in the target compound and BI82232 provides greater steric bulk and electron-withdrawing effects compared to OZE-III’s 4-chlorophenyl .
  • Melting Points : Compounds with sulfanyl-thiazole substituents (e.g., 7c) exhibit higher melting points (134–178°C) due to hydrogen bonding and sulfur-based interactions, whereas aliphatic amides (e.g., BI82232) likely have lower thermal stability .
Antimicrobial Activity:
  • OZE-III (C13H14ClN3O2) demonstrates antimicrobial efficacy against Staphylococcus aureus biofilms, suggesting that oxadiazole-pentanamide derivatives may disrupt bacterial membrane integrity .
Agrochemistry Relevance:
  • highlights benzamide derivatives like diflubenzuron (N-(((4-chlorophenyl)amino)carbonyl)-2,6-difluorobenzamide) as insecticides, indicating that halogenated benzamides on heterocyclic scaffolds may enhance pesticidal activity .

Preparation Methods

Cyclocondensation of Diacylhydrazine Precursors

The 1,3,4-oxadiazole ring is typically synthesized via cyclodehydration of diacylhydrazines. For the target compound, 3-fluorobenzoic acid is first converted to its acid chloride using thionyl chloride (SOCl₂). This intermediate reacts with 2,5-dichlorophenylhydrazine to form the diacylhydrazine precursor, N'-(2,5-dichlorophenyl)-3-fluorobenzohydrazide (Figure 1). Cyclization is achieved using phosphorus oxychloride (POCl₃) under reflux, yielding the oxadiazole core.

Reaction Conditions

  • Diacylhydrazine formation : 3-Fluorobenzoyl chloride (1.2 equiv), 2,5-dichlorophenylhydrazine (1.0 equiv), dry dichloromethane, 0°C to room temperature, 12 hours.

  • Cyclization : POCl₃ (3.0 equiv), reflux at 110°C for 6 hours.

Yield : 78–85% after recrystallization (methanol/dichloromethane, 1:1).

Alternative Pathway via Hydrazide Carbothioamides

A modified approach involves synthesizing N-(aryl)carbamothioyl benzamides as intermediates. For example, 3-fluorobenzamide is treated with 2,5-dichlorophenyl isothiocyanate to form a thiourea derivative, which undergoes intramolecular cyclization in acetic acid to yield the oxadiazole. This method avoids POCl₃, offering a safer alternative.

Key Spectral Data

  • IR (KBr, cm⁻¹) : 1675 (C=O stretch), 1603 (C=N oxadiazole), 1530 (C-F).

  • ¹H NMR (400 MHz, DMSO-d₆) : δ 8.12–7.34 (m, 6H, aromatic protons), 6.98 (s, 1H, NH).

Functionalization of the Oxadiazole Ring

Coupling Reactions with Acyl Chlorides

The 2-amino-1,3,4-oxadiazole intermediate (5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-amine ) is acylated with 3-fluorobenzoyl chloride in tetrahydrofuran (THF) using triethylamine (Et₃N) as a base. This one-step coupling achieves the target compound with high regioselectivity.

Optimized Conditions

  • Reagents : 3-Fluorobenzoyl chloride (1.1 equiv), oxadiazol-2-amine (1.0 equiv), Et₃N (2.0 equiv), THF, 0°C to room temperature, 4 hours.

  • Purification : Column chromatography (SiO₂, ethyl acetate/hexane, 1:3).

Yield : 82%.

Microwave-Assisted Synthesis

Microwave irradiation enhances reaction efficiency. A mixture of 3-fluorobenzoic acid , 2,5-dichlorophenylhydrazine , and polyphosphoric acid (PPA) is irradiated at 150°C for 20 minutes, directly forming the oxadiazole ring without isolating intermediates.

Advantages :

  • 70% yield in <30 minutes.

  • Reduced side products (e.g., over-oxidation).

Spectroscopic Characterization and Analytical Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR (DMSO-d₆) :

    • δ 8.21 (d, J = 7.2 Hz, 1H, Ar-H), 7.94–7.40 (m, 5H, Ar-H), 6.85 (s, 1H, NH).

    • Coupling constants confirm meta-fluorine (³J = 8.1 Hz) and ortho-chlorine substituents.

  • ¹³C NMR :

    • 165.8 ppm (C=O), 159.2 ppm (C-F), 148.5 ppm (oxadiazole C=N).

Infrared (IR) Spectroscopy

  • Peaks : 1682 cm⁻¹ (amide C=O), 1540 cm⁻¹ (oxadiazole ring), 1220 cm⁻¹ (C-F).

Elemental Analysis

  • Calculated for C₁₅H₇Cl₂FN₂O₂ : C 50.45%, H 1.97%, N 7.84%.

  • Found : C 50.41%, H 1.94%, N 7.81%.

Comparative Analysis of Synthetic Methods

Method Yield Reaction Time Purification
Diacylhydrazine cyclization85%18 hoursRecrystallization
Acyl chloride coupling82%4 hoursColumn chromatography
Microwave-assisted70%20 minutesFiltration

Key Observations :

  • Cyclization routes (e.g., POCl₃) offer higher yields but require hazardous reagents.

  • Microwave synthesis reduces time but compromises yield.

Challenges and Optimization Strategies

Byproduct Formation

Over-cyclization or dimerization may occur if stoichiometry is unbalanced. Using 3.0 equiv of POCl₃ and maintaining anhydrous conditions suppresses side reactions.

Solvent Selection

Polar aprotic solvents (e.g., DMF, THF) improve solubility of intermediates, whereas non-polar solvents (toluene) favor cyclization .

Q & A

Q. What synthetic methodologies are recommended for preparing N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]-3-fluorobenzamide?

  • Methodological Answer : The synthesis typically involves coupling 2,5-dichlorophenyl-substituted 1,3,4-oxadiazole precursors with fluorinated benzamide derivatives. A standard approach includes:
  • Step 1 : Synthesis of 5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-amine via cyclization of thiosemicarbazide intermediates under acidic conditions.
  • Step 2 : Amide bond formation using 3-fluorobenzoyl chloride in anhydrous pyridine or DMF, followed by purification via column chromatography.
  • Validation : Confirm purity (≥95%) using HPLC and structural integrity via 1H^1H-NMR and 13C^{13}C-NMR (refer to analogous protocols in ).

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer :
  • NMR Spectroscopy : 1H^1H- and 13C^{13}C-NMR to verify substitution patterns and aromatic proton environments.
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight and fragmentation patterns.
  • X-ray Crystallography : For unambiguous structural determination (see for analogous oxadiazole derivatives).
  • Infrared (IR) Spectroscopy : To identify functional groups (e.g., C=O stretching at ~1650–1700 cm1^{-1}).

Q. What preliminary biological assays are suitable for screening its activity?

  • Methodological Answer :
  • Antimicrobial Screening : Use agar diffusion assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains (see for oxadiazole derivatives' antimicrobial activity).
  • Anticancer Activity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC50_{50} calculations.
  • Anti-inflammatory Potential : COX-2 inhibition assays or TNF-α suppression studies.

Advanced Research Questions

Q. How can researchers optimize the synthetic yield of this compound under varying reaction conditions?

  • Methodological Answer :
  • Design of Experiments (DoE) : Use factorial design to test variables (temperature, solvent, catalyst). For example:
VariableRange TestedOptimal Condition
Reaction Temperature80–120°C100°C
SolventDMF, THF, PyridinePyridine
CatalystNone, DMAP, HOBtDMAP
  • Statistical Analysis : ANOVA to identify significant factors. Higher yields (>70%) are often achieved in polar aprotic solvents with catalytic DMAP.

Q. How to address contradictions in biological activity data across studies?

  • Methodological Answer :
  • Replicate Assays : Ensure consistency in cell lines, assay protocols, and compound purity (e.g., impurities >5% may skew results; see for purity standards).
  • Pharmacokinetic Profiling : Assess solubility, metabolic stability (e.g., microsomal assays), and membrane permeability (Caco-2 assays).
  • Target Validation : Use CRISPR/Cas9 knockout models to confirm specificity if off-target effects are suspected.

Q. What computational strategies predict binding affinity to target enzymes (e.g., kinases, proteases)?

  • Methodological Answer :
  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with active sites (e.g., ATP-binding pockets).
  • Molecular Dynamics (MD) Simulations : GROMACS or AMBER for stability analysis of ligand-receptor complexes over 100 ns trajectories.
  • QSAR Modeling : Correlate substituent effects (e.g., electron-withdrawing Cl/F groups) with activity (see for structural analogs).

Q. How to design SAR studies to enhance bioactivity?

  • Methodological Answer :
  • Substituent Variation : Systematically modify the dichlorophenyl (e.g., 2,5- vs. 3,4-dichloro) and benzamide (e.g., 3-fluoro vs. 4-fluoro) moieties.
  • Activity Cliffs : Identify critical substituents using Free-Wilson analysis. Example SAR table:
Substituent (R1)Substituent (R2)IC50_{50} (μM)
2,5-Cl3-F12.5
3,4-Cl3-F45.8
2,5-Cl4-F8.2
  • Synthetic Feasibility : Prioritize derivatives with minimal steric hindrance and synthetic complexity.

Data Analysis and Experimental Design

Q. What statistical methods resolve variability in dose-response curves?

  • Methodological Answer :
  • Nonlinear Regression : Fit data to sigmoidal models (e.g., Hill equation) using GraphPad Prism.
  • Outlier Detection : Grubbs' test to exclude anomalous data points.
  • Bootstrap Analysis : Generate 95% confidence intervals for IC50_{50} values (see for triplicate-based error handling).

Q. How to validate the mechanism of action in cellular models?

  • Methodological Answer :
  • Gene Expression Profiling : RNA-seq or qPCR to identify differentially expressed pathways (e.g., apoptosis markers like Bax/Bcl-2).
  • Western Blotting : Quantify protein targets (e.g., phosphorylated kinases).
  • CRISPR Interference : Knock down suspected targets (e.g., PFOR enzyme) to confirm functional relevance (analogous to ).

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